Cyanine3 maleimide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

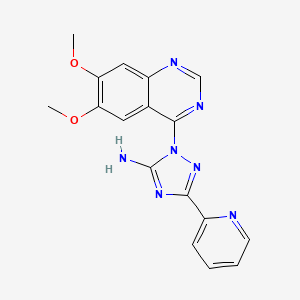

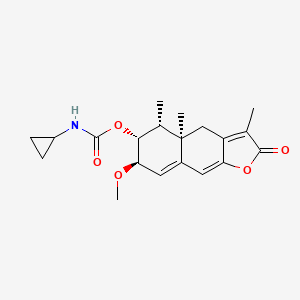

Cyanine3 maleimide is a yellow-emitting thiol mono-reactive fluorescent dye . It is a popular tool for conjugating the dye to a thiol group on antibodies, cysteine-containing peptides, and other thiol-containing molecules . The alternative names for Cyanine3 maleimide include 1-[6-[2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethylamino]-6-oxohexyl]-3,3-dimethyl-2-[(1E,3E)-3-(1,3,3-trimethylindolin-2-ylidene)prop-1-enyl]-3H-indolium chloride and Cy3-maleimide .

Synthesis Analysis

The synthesis of Cyanine3 maleimide involves the reaction of a thiol with a maleimide to generate a thiosuccinimide product . This reaction is popular for site-selective modification of cysteine residues in bioconjugation technology .

Molecular Structure Analysis

The molecular formula of Cyanine3 maleimide is C36H43N4O3BF4 . It has a molecular weight of 666.56 . The structure of Cyanine3 dye maleimide is chemically a conjugated system between two nitrogen atoms .

Chemical Reactions Analysis

The chemical reaction involving Cyanine3 maleimide is a simple, rapid reaction between a thiol and a maleimide to generate a thiosuccinimide product . This reaction is known as the thiol-Michael addition or the thiol-maleimide reaction .

Physical And Chemical Properties Analysis

Cyanine3 maleimide is a red powder . It is well soluble in DMSO (0.50 M = 330 g/L), in DMF, dichloromethane, and very poorly soluble in water (0.57 mM = 420 mg/L) . It has an excitation at 555nm and emission at 570nm .

Applications De Recherche Scientifique

Photon Budget Improvement in Thiol-Conjugated Cyanine Dyes :

- Cyanine3/5 dye conjugates, when labeled via maleimide-thiol and amide linkages, exhibit significant differences in photobleaching behavior, with thioether linkages showing more severe photobleaching than amide linkers. Modern arylation-type bioconjugation strategies, such as labeling with phenyloxadiazole methyl sulfone or fluorobenzene probes, can enhance the total emitted photons by 1.5-3 fold (Zhang et al., 2023).

Protein Modification and Bioconjugation :

- Maleimide motifs are commonly used for selective chemical modification of cysteine residues in proteins. The flexibility of maleimides, including reversible cysteine modification and potential for multiple points of attachment, opens new opportunities for protein modification and bioconjugation (Smith et al., 2010).

Hydrogel Formation via Diels-Alder Reactions :

- Furan- and maleimide-functionalized polymers can undergo Diels-Alder cycloaddition to form cross-linked hydrogels, useful in drug delivery and tissue engineering. The gel properties can be controlled by manipulating the degree of functionalization and polymer concentration (Stewart et al., 2016).

Covalent Modification of Biomolecules :

- Maleimide-based labeling strategies are vital for site-selective modification of proteins and other biomolecules. They offer unique reactivities in terms of selectivity and kinetics, with applications ranging from immunotoxins to fluorescent probes (Renault et al., 2018).

Synthesis of Maleimide-Functionalized Porphyrins :

- Maleimide-functionalized meso-arylporphyrins, developed through specific synthesis methods, demonstrate potential as photosensitizers in cancer treatment. These compounds retain the ability to absorb light in the visible spectrum and generate reactive oxygen species upon photoactivation (Ol’shevskaya et al., 2019).

Fluorescent Probes for Bioimaging :

- Maleimide-modified fluorescent probes have been developed for specific biological applications, such as bioimaging in living cells. These probes can recognize certain biomolecules like cysteine, enhancing fluorescence for effective imaging (Yang et al., 2015).

High-Performance Polymer Synthesis :

- Maleimides are utilized in the synthesis of high-performance polymers, including thermosets with high-temperature stability and self-healing systems. This showcases the versatility of maleimides in advanced material applications (Dolci et al., 2016).

Advanced Drug Delivery Systems :

- Maleimide modification on liposomes has shown significant improvement in drug delivery efficiency, both in vitro and in vivo. This approach leverages the rapid and covalent conjugation capabilities of maleimide for advanced pharmaceutical applications (Li & Takeoka, 2013).

Orientations Futures

Cyanine3 maleimide has been widely used in the fields of life sciences such as fluorescent labeling of biological macromolecules, disease diagnosis, immunoassay, and DNA detection . It is expected that the construction of a new type of multifunctional fluorescent probe will promote its clinical application .

Propriétés

Numéro CAS |

1593644-29-1 |

|---|---|

Nom du produit |

Cyanine3 maleimide |

Nom IUPAC |

N/A |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Cyanine3 maleimide, Cyanine 3 maleimide, Cy3 maleimide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3R,4R,5R,6R)-3,4,5-triacetoxy-6-[2-[1'-acetyl-7-[2-[(2R,3R,4R,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydropyran-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-2-yl]ethynyl]tetrahydropyran-2-yl]methyl acetate](/img/structure/B606790.png)

![(s)-2-(4-(4-Chlorophenyl)-2,3,9-trimethyl-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide](/img/structure/B606794.png)

![N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-(oxan-4-yl)ethyl]indole-3-carboxamide](/img/structure/B606796.png)

![6-Ethyl-7-oxo-5-o-tolyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B606797.png)

![6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B606798.png)

![(4r)-4-Methyl-6-[1-Methyl-3-(1-Methyl-1h-Pyrazol-4-Yl)-1h-Indazol-5-Yl]-1,3,4,5-Tetrahydro-2h-1,5-Benzodiazepin-2-One](/img/structure/B606800.png)